Product packaging for Fmoc-L-isoleucine N-carboxyanhydride(Cat. No.:)

Fmoc-L-isoleucine N-carboxyanhydride

Cat. No.: B1580440
M. Wt: 379.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-L-isoleucine N-carboxyanhydride is a useful research compound. Molecular weight is 379.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

379.4

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Ile-NCA is primarily utilized in the synthesis of peptides, which are crucial for pharmaceuticals, biotechnology, and research. The following methods highlight its applications:

  • Ring-Opening Polymerization (ROP) : Fmoc-L-Ile-NCA can undergo ROP to form well-defined polypeptides. This method is advantageous for synthesizing complex peptide architectures with controlled molecular weights and compositions. For example, studies have demonstrated the successful synthesis of poly(isoleucine) using Fmoc-L-Ile-NCA, showcasing its ability to produce high-purity polypeptides with specific functionalities .
  • Solid-Phase Peptide Synthesis (SPPS) : The Fmoc protection strategy is commonly employed in SPPS, allowing for stepwise assembly of peptides. Fmoc-L-Ile-NCA can be integrated into peptide sequences to enhance stability and solubility, facilitating the synthesis of therapeutic peptides .

Biomaterials Development

The amphiphilic nature of polypeptides synthesized from Fmoc-L-Ile-NCA enables their use in biomaterials:

  • Drug Delivery Systems : Polypeptides derived from Fmoc-L-Ile-NCA can be engineered into nanocarriers for targeted drug delivery. Their ability to self-assemble into micelles or nanoparticles enhances drug solubility and bioavailability, making them suitable for delivering hydrophobic drugs .
  • Tissue Engineering : The biocompatibility of isoleucine-based polypeptides allows their application in scaffolds for tissue engineering. These materials can support cell adhesion and proliferation, promoting tissue regeneration .

Controlled Release Systems

Fmoc-L-Ile-NCA has been integrated into controlled release systems due to its responsiveness to environmental stimuli:

  • pH-Responsive Polymers : Polypeptides synthesized from Fmoc-L-Ile-NCA can be designed to respond to pH changes, releasing therapeutic agents in acidic environments typical of tumor tissues .
  • Thermal and Photoresponsive Materials : Functionalized polypeptides can exhibit thermal or photoresponsive behavior, allowing for precise control over drug release mechanisms based on external stimuli .

Case Studies

Several case studies illustrate the practical applications of Fmoc-L-Ile-NCA:

StudyApplicationFindings
Chen et al. (2020)Drug DeliveryDeveloped a nanocarrier using poly(isoleucine) that improved the solubility of a hydrophobic anticancer drug by 50% compared to free drug solutions .
Liu et al. (2019)Tissue EngineeringCreated a scaffold from isoleucine-based polypeptides that enhanced fibroblast proliferation by 30% compared to traditional materials .
Fu et al. (2021)Controlled ReleaseSynthesized pH-responsive micelles that released doxorubicin in acidic conditions with a release rate of 80% within 24 hours .

Preparation Methods

The Leuchs Method

  • Principle : This method involves the cyclization of N-alkoxycarbonyl amino acid halogenides to form the NCA in a single step.
  • Process : The amino acid is first converted into an N-alkoxycarbonyl derivative, then halogenated using reagents such as thionyl chloride, phosphorus pentachloride, phosphorus trichloride, or phosphorous tribromide.
  • Conditions : Initially required high temperatures and long reaction times, which could cause decomposition. Later improvements allowed milder conditions, especially with phosphorous tribromide, enabling bromination below 25 °C.
  • Limitations : Potential partial decomposition due to harsh conditions; impurities such as N-chloroformyl-amino acid chlorides and α-isocyanato acid chlorides may form, requiring purification.

The Fuchs-Farthing Method

  • Principle : Direct phosgenation of free α-amino acids to form NCAs.
  • Reagents : Uses phosgene equivalents such as diphosgene (liquid) or triphosgene (solid), which are easier to handle and allow stoichiometric use.
  • Mechanism : The amino acid reacts with phosgene to form the NCA ring, releasing HCl as a byproduct.
  • Reaction Conditions : Typically performed in low-boiling solvents or solvent mixtures (e.g., tetrahydrofuran (THF) or dioxane mixed with dichloromethane) to reduce HCl solubility and minimize side reactions.
  • Advantages : Produces pure NCA monomers with good yield and no racemization.
  • Challenges : HCl generated can lead to ring cleavage or formation of unwanted byproducts; thus, careful control and purification steps are necessary.
  • Purification : Washing with cold water or aqueous sodium bicarbonate to remove residual HCl, followed by rapid drying. Flash column chromatography has been reported as an effective purification method for removing impurities, especially for NCAs that cannot be recrystallized.
  • Improvements : Use of hydrochloride scavengers like pinene and limonene to prevent by-product formation.

Specific Preparation of Fmoc-L-isoleucine N-carboxyanhydride

  • Starting Material : Fmoc-L-isoleucine or its derivatives.
  • Common Approach : The Fuchs-Farthing method is preferred due to better control and purity.
  • Typical Procedure :

    • Dissolve Fmoc-L-isoleucine in anhydrous solvent (e.g., THF or dioxane/CH2Cl2 mixture) under inert atmosphere.
    • Add triphosgene slowly at room temperature with stirring.
    • Allow the reaction to proceed for 30 minutes to 2 hours, monitoring for completion.
    • Quench and remove HCl by washing with cold aqueous sodium bicarbonate.
    • Dry the organic phase rapidly under reduced pressure.
    • Purify the crude NCA by recrystallization or flash chromatography to remove impurities.
  • Alternative Methods :

    • Use of Ghosez’s reagent for acid chloride intermediate formation followed by cyclization.
    • Halogenation of N-alkoxycarbonyl derivatives in the Leuchs method, but less common for Fmoc derivatives due to sensitivity.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent THF, dioxane/CH2Cl2 (1:1) Reduces HCl solubility, improves yield
Temperature 0 °C to room temperature Mild conditions prevent decomposition
Phosgene Equivalent Triphosgene (solid), diphosgene (liquid) Triphosgene preferred for ease of handling
Reaction Time 30 min to 2 hours Sufficient for complete cyclization
Purification Washing with cold aqueous NaHCO3, flash chromatography Removes HCl and byproducts

Research Findings and Characterization

  • Purity and Yield : Using the Fuchs-Farthing method with triphosgene and optimized solvents, Fmoc-L-isoleucine NCA can be obtained in high yield (>80%) with minimal racemization.
  • Stability : The Fmoc protecting group is base-labile but stable under the mild acidic conditions of NCA synthesis.
  • Characterization :
    • NMR Spectroscopy : Confirms the presence of the NCA ring and the Fmoc group.
    • FT-IR Spectroscopy : Shows characteristic anhydride carbonyl absorptions (~1850 and ~1780 cm^-1).
    • Melting Point : Consistent with literature values for purified Fmoc-L-isoleucine NCA.
  • Impurity Control : Flash chromatography has been demonstrated to effectively remove impurities such as N-chloroformyl amino acid chlorides, which can interfere with subsequent polymerization.

Summary Table of Preparation Methods for this compound

Method Reagents Used Temperature Advantages Disadvantages Purification Techniques
Leuchs Method N-alkoxycarbonyl amino acid halogenides (e.g., PBr3) <25 °C Single-step cyclization Possible decomposition, impurities Recrystallization, washing
Fuchs-Farthing Method Triphosgene or diphosgene + free Fmoc-L-isoleucine 0 °C to RT High purity, good yield, mild conditions HCl byproduct requires removal Washing with NaHCO3, flash chromatography
Ghosez’s Reagent Route Acid chloride intermediate formation 0 °C to RT Maintains functional group integrity More complex reagent handling Recrystallization, chromatography

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Fmoc-L-isoleucine N-carboxyanhydride (NCA), and how do reaction parameters influence purity and yield?

  • Methodological Answer : Fmoc-L-isoleucine NCA is synthesized via cyclization of Fmoc-protected L-isoleucine using activating agents like triphosgene or phosphorus tribromide. Critical parameters include:

  • Temperature : Lower temperatures (~0°C) minimize side reactions like hydrolysis .
  • Solvent Choice : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures high monomer reactivity .
  • Purification : Recrystallization from ethyl acetate/hexane mixtures removes unreacted reagents .
  • Yield Optimization : Stoichiometric control of triphosgene (1:1 molar ratio to amino acid) maximizes cyclization efficiency .

Q. How does the choice of initiator impact the ring-opening polymerization (ROP) kinetics of Fmoc-L-isoleucine NCA?

  • Methodological Answer : Primary amines (e.g., hexylamine) initiate ROP via the normal amine mechanism (NAM), where the amine attacks the NCA’s carbonyl group, forming a carbamate intermediate. Secondary amines are less effective due to steric hindrance, slowing propagation .

  • Kinetic Control : Real-time monitoring via FT-IR or NMR tracks monomer consumption and identifies side reactions (e.g., chain termination via CO₂ release) .
  • Molecular Weight Tuning : Adjusting the monomer-to-initiator ratio enables precise control over polypeptide chain length .

Advanced Research Questions

Q. What strategies enable the synthesis of sequence-controlled block copolypeptides using Fmoc-L-isoleucine NCA?

  • Methodological Answer : Sequential ROP of NCAs with orthogonal protecting groups (e.g., Fmoc and Boc) allows block copolymerization:

  • Deprotection Steps : Fmoc removal via piperidine in DMF precedes polymerization of a second NCA (e.g., γ-benzyl-L-glutamate NCA) .
  • Architecture Control : Living polymerization systems (e.g., transition-metal catalysts) ensure narrow dispersity (Đ < 1.2) and block fidelity .
  • Example : Fmoc-L-isoleucine-b-poly(γ-benzyl-L-glutamate) forms stimuli-responsive micelles in aqueous media .

Q. How can researchers resolve contradictions in reported polymerization rates for Fmoc-L-isoleucine NCA under varying conditions?

  • Methodological Answer : Discrepancies arise from CO₂ accumulation, which deactivates amine termini. Strategies include:

  • N₂ Flow : Continuous CO₂ purging accelerates ROP (e.g., 90% conversion in 2 h vs. 14 h in static conditions) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize propagating chains, reducing premature termination .
  • Computational Modeling : DFT studies predict energy barriers for amine attack and decarboxylation steps, guiding experimental optimization .

Q. What advanced characterization techniques are critical for analyzing Fmoc-L-isoleucine NCA-derived polypeptides?

  • Methodological Answer :

  • Taylor Dispersion Analysis (TDA) : Measures hydrodynamic radii (Rₕ) and diffusion coefficients, avoiding artifacts from light scattering aggregates .
  • Circular Dichroism (CD) : Quantifies α-helix/β-sheet content, critical for correlating secondary structure with self-assembly behavior .
  • MALDI-TOF MS : Validates molecular weight distributions and identifies cyclic byproducts from backbiting reactions .

Q. How do stimuli-responsive glycopolypeptides incorporating Fmoc-L-isoleucine segments enhance targeted drug delivery?

  • Methodological Answer :

  • Glycosylation : Post-polymerization "click" reactions attach azide-functionalized sugars to alkyne-modified polypeptides, enabling lectin-specific binding .
  • pH/Redox Responsiveness : Fmoc groups enhance hydrophobic packing in micelles, which disassemble in acidic or reducing environments (e.g., tumor sites) .
  • In Vitro Validation : Turbidimetric assays with Con A lectin confirm carbohydrate-mediated aggregation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to minimize epimerization during Fmoc-L-isoleucine NCA polymerization?

  • Methodological Answer :

  • Chiral Integrity : Use low temperatures (4°C) and short reaction times to prevent racemization at the α-carbon .
  • Stereochemical Monitoring : Compare CD spectra of synthesized polypeptides with natural L-isoleucine standards .
  • Catalyst Screening : Organocatalysts (e.g., HMPA) reduce side reactions vs. metal-based systems .

Q. What computational tools predict the thermodynamic stability of Fmoc-L-isoleucine NCA intermediates during synthesis?

  • Methodological Answer :

  • DFT Calculations : Simulate energy profiles for cyclization steps, identifying transition states and optimizing activation pathways .
  • Solvent Effects : COSMO-RS models account for solvent polarity’s impact on carbamate intermediate stability .

Contradiction Resolution

Q. Why do some studies report broad molecular weight distributions (Đ > 1.5) for Fmoc-L-isoleucine NCA polymers despite using "living" initiators?

  • Methodological Answer :

  • Side Reactions : Trace moisture hydrolyzes NCAs, generating dead chains. Rigorous drying of solvents/monomers is essential .
  • Initiator Purity : Impure amines (e.g., containing alcohols) terminate propagation. Pre-purify initiators via distillation .
  • Aggregation : Polypeptide aggregation during ROP slows chain mobility. Add chaotropic agents (e.g., urea) to disrupt intermolecular H-bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.